1-(2,4-Dimethoxyphenyl)propan-2-one
Overview
Description
“1-(2,4-Dimethoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Propiophenone, 2’,4’-dimethoxy- and 2’,4’-Dimethoxypropiophenone .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethoxyphenyl)propan-2-one” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3 .Scientific Research Applications
1. Transaminase-Mediated Synthesis
- Summary of Application: This compound is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . These amines are constituents in approximately 40% of all active pharmaceutical ingredients .
- Methods of Application: The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The process offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
2. Antimicrobial Study
- Summary of Application: This compound is used in the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one . This synthesized compound has been screened for antimicrobial activity and it shows moderate antimicrobial activity .
- Methods of Application: The compound was synthesized and its final structures were confirmed after diffracting this on a single-crystal X-ray diffractometer .
- Results or Outcomes: The synthesized compound possesses moderate antimicrobial activity against selected pathogens for study .
3. Tyrosinase Inhibitor
- Summary of Application: 1-(2,4-Dimethoxyphenyl)propan-2-one is a novel tyrosinase inhibitor with strong depigmenting effects .
- Methods of Application: The compound was screened from a library of plant extracts for mushroom tyrosinase inhibitors .
- Results or Outcomes: The compound showed strong depigmenting effects, making it potentially useful in the treatment of hyperpigmentation disorders .
4. Mass Spectrometry
- Summary of Application: This compound is used in mass spectrometry for the identification and quantification of chemicals in a sample .
- Methods of Application: The compound is ionized and then separated based on their mass to charge ratio .
- Results or Outcomes: The mass spectrum of the compound is obtained, which can be used for its identification and quantification .
5. Enantioselective Synthesis
- Summary of Application: This compound is used in the enantioselective synthesis of (S)-salsolidine .
- Methods of Application: The synthesis involves the addition of MeLi to imine 7 catalyzed by chiral oxazolidine 29 .
- Results or Outcomes: The process offers an environmentally and economically attractive method for the synthesis of enantiopure amines .
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYRQGNBYKUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343758 | |
Record name | 1-(2,4-dimethoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)propan-2-one | |
CAS RN |
831-29-8 | |
Record name | 1-(2,4-dimethoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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